(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl
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Overview
Description
(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl is a chemical compound that features a chiral center, making it an enantiomerically pure substance. This compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the 3-chloro-2-fluorophenyl precursor.
Formation of the Ethane-1,2-diamine Moiety:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.
Scientific Research Applications
(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The compound may also modulate specific signaling pathways, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3-Chloro-2-fluorophenol: A related compound with similar substituents on the phenyl ring.
Trifluorotoluene: Another fluorinated aromatic compound with distinct chemical properties.
Uniqueness
The uniqueness of (1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2HCl lies in its chiral center and the specific arrangement of the chloro and fluoro substituents. This configuration can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H12Cl3FN2 |
---|---|
Molecular Weight |
261.5 g/mol |
IUPAC Name |
(1R)-1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H10ClFN2.2ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H/t7-;;/m0../s1 |
InChI Key |
VXZZAIMCSKFMJX-KLXURFKVSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)F)[C@H](CN)N.Cl.Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(CN)N.Cl.Cl |
Origin of Product |
United States |
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